9-Azabicyclo[3.3.1]nonan-3-amine
Description
9-Azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine featuring a bridgehead nitrogen atom at position 9 and an amine group at position 3 (Figure 1). Its molecular formula is C₈H₁₄N₂ (molecular weight: 138.21 g/mol). The compound exhibits stereochemical complexity, with distinct endo and exo isomers influencing its conformational preferences and biological interactions . It serves as a critical intermediate in pharmaceuticals, notably as Granisetron Impurity E (endo-isomer), highlighting its relevance in quality control for antiemetic drugs .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5,9H2 |
InChI Key |
XYUVTVGPYVVUCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Alkyl Substituted Derivatives
Key Observations :
Positional Isomers and Ring-Modified Analogs
Key Observations :
Heteroatom-Modified Analogs
Key Observations :
Functionalized Derivatives
Preparation Methods
Acid-Catalyzed Condensation of Acetone Dicarboxylic Acid and Glutaraldehyde
The foundational synthetic route to 9-azabicyclo[3.3.1]nonane derivatives begins with the condensation of acetone dicarboxylic acid (1) and glutaraldehyde (2) under acidic conditions. This one-pot reaction proceeds through a tandem Michael addition-cyclization mechanism, facilitated by sulfuric acid at 4–8°C. Critical parameters include:
-
Molar ratio : 1.0:1.0 (acetone dicarboxylic acid : glutaraldehyde)
-
Catalyst : 18% H₂SO₄ (0.65 equiv relative to acetone dicarboxylic acid)
-
Reaction time : 40 h (20 h at 5°C, 20 h at 25°C)
The intermediate 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3) forms in 57% yield after extraction with heptane. This step establishes the bicyclic scaffold while introducing a benzyl protecting group to prevent premature oxidation of the amine functionality.
Stereochemical Considerations in Bicyclic Ketone Formation
The cyclocondensation reaction produces a racemic mixture of endo and exo isomers, necessitating subsequent resolution steps. As demonstrated by Radha Krishna et al., chiral HPLC using a C8 column with 0.3% trifluoroacetic acid mobile phase achieves baseline separation (resolution >4.0). Key chromatographic parameters include:
| Parameter | Value |
|---|---|
| Column | Inertsil C8 (250 × 4.6 mm) |
| Flow rate | 1.0 mL/min |
| Detection wavelength | 210 nm |
| Retention times | Endo: 8.2 min, Exo: 9.6 min |
This resolution capability is critical for pharmaceutical applications requiring enantiomerically pure intermediates.
Reductive Amination and Hydrogenation Pathways
Sodium Borohydride Reduction of Bicyclic Ketones
The ketone intermediate (3) undergoes stereoselective reduction to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (4) using NaBH₄ in isopropanol at 0–5°C. This step proceeds with 83% yield and >98% diastereomeric excess, as confirmed by quantitative ¹H NMR. The alcohol intermediate is subsequently dehydrated with concentrated H₂SO₄ to form a bicyclic olefin (5), which serves as the substrate for amine group introduction.
Catalytic Hydrogenation for Amine Installation
Palladium-mediated hydrogenation of the olefin (5) in isopropanol at 50 psi H₂ pressure installs the primary amine group while removing the benzyl protecting group. Critical reaction parameters include:
-
Catalyst : 20% Pd(OH)₂/C (16.7 wt% relative to substrate)
-
Temperature : 50°C
-
Duration : 48 h
This step generates 9-azabicyclo[3.3.1]nonane (6), which is subsequently oxidized to the target amine derivative using buffered Na₂WO₄ and H₂O₂.
Alternative Synthetic Approaches
Direct Amination of Bicyclic Alcohols
A modified pathway employs Mitsunobu conditions for direct conversion of bicyclic alcohols to amines. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the alcohol intermediate (4) reacts with phthalimide to form a protected amine, which is subsequently deprotected with hydrazine. While this method avoids hydrogenation steps, it introduces additional protection/deprotection sequences that reduce overall yield (68–72% over three steps).
Enzymatic Resolution of Racemic Amines
Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. Acetylation of the exo isomer proceeds 15-fold faster than the endo counterpart, enabling >99% enantiomeric excess after 24 h at 30°C. This biocatalytic approach offers environmental advantages over traditional chromatographic separation.
Analytical Characterization and Quality Control
Quantitative NMR for Reaction Monitoring
Quantitative ¹H NMR (qNMR) using maleic acid as an internal standard enables real-time monitoring of synthetic intermediates. Key diagnostic signals include:
-
Bicyclic amine (6) : δ 3.12 ppm (m, 2H, bridgehead H)
This technique provides <2% relative error in concentration measurements, surpassing HPLC for rapid in-process checks.
Stability-Indicating HPLC Methods
Forced degradation studies (0.1N HCl, 40°C/75% RH) confirm method robustness, with <0.2% degradation products observed over 48 h. The validated HPLC method demonstrates:
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | 0.9998 (2.5–150 μg/mL) |
| LOD/LOQ | 0.8/2.5 μg/mL |
| Precision (%RSD) | 0.43 (intra-day), 0.87 (inter-day) |
Industrial-Scale Process Optimization
Solvent Selection for Large-Scale Reactions
Comparative studies identify isopropanol/water (4:1 v/v) as the optimal solvent system for hydrogenation, balancing reaction rate (k = 0.15 min⁻¹) and catalyst lifetime (>5 cycles). Heptane proves superior to ethyl acetate for ketone extraction, reducing emulsion formation during workup.
Q & A
Q. Advanced Research Focus
- Conformational Sampling : Use Gaussian09 with B3LYP/6-31G(d) to optimize geometries and calculate relative energies of chair vs. boat conformers .
- Docking Studies : Glide (Schrödinger Suite) for predicting binding modes to biological targets like sigma receptors .
Validation
Cross-validate computational results with experimental NMR coupling constants (J = 8–12 Hz for axial-equatorial proton interactions) .
How should researchers handle stability and storage of this compound salts?
Basic Research Focus
Hydrochloride salts are hygroscopic and require storage in desiccated, amber vials at –20°C. Stability data from Certificates of Analysis (COA) indicate ≥98% purity retention over 24 months under these conditions .
Advanced Consideration
Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). Use Karl Fischer titration to track moisture uptake, which accelerates hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
